2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is a common structural motif in many biologically active molecules, and includes functional groups that can participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common method starts with the condensation of 5-bromothiophene-2-carbaldehyde with 4-methylphenylacetonitrile in the presence of a base such as sodium ethoxide. This is followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonium acetate under reflux conditions to form the hexahydroquinoline core. The reaction is usually carried out in ethanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The quinoline core is known for its biological activity, and derivatives of this compound could potentially exhibit antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore these possibilities.
Medicine
Due to its structural similarity to other biologically active quinolines, this compound may be investigated for therapeutic applications, including as a potential drug candidate for various diseases.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The thiophene and amino groups could also participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the 4-methylphenyl group.
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Has a phenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile adds steric bulk and electronic effects that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially more suitable for specific applications.
Properties
CAS No. |
311325-89-0 |
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Molecular Formula |
C23H22BrN3OS |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22BrN3OS/c1-13-4-6-14(7-5-13)27-16-10-23(2,3)11-17(28)21(16)20(15(12-25)22(27)26)18-8-9-19(24)29-18/h4-9,20H,10-11,26H2,1-3H3 |
InChI Key |
UAFZOLFYATWDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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